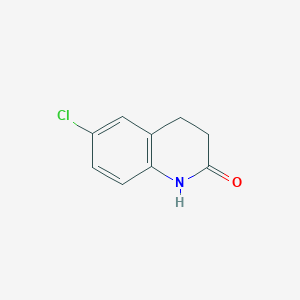

6-chloro-3,4-dihydro-1H-quinolin-2-one

Description

Propriétés

IUPAC Name |

6-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDOVTGWTBEYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459758 | |

| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-40-8 | |

| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one (CAS No: 19358-40-8), a key heterocyclic scaffold relevant in medicinal chemistry and synthetic organic chemistry. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document integrates known identifiers with high-quality computed data and provides detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound in a laboratory setting. We will delve into its structural and spectroscopic characteristics, solubility, lipophilicity, and thermal properties, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Chemical Identity and Molecular Structure

6-chloro-3,4-dihydro-1H-quinolin-2-one is a substituted dihydroquinolinone, a class of compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1] The presence of a chlorine atom on the aromatic ring and the lactam functionality are key determinants of its chemical behavior and reactivity.

| Property | Value | Source |

| IUPAC Name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | - |

| CAS Number | 19358-40-8 | [2] |

| Molecular Formula | C₉H₈ClNO | [3] |

| Molecular Weight | 181.62 g/mol | [3] |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)Cl | [3] |

| InChI Key | RQKCSUSXBKSENU-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-3,4-dihydro-1H-quinolin-2-one. Below are the expected spectral features and protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~2.6 | Triplet | ~7.5 |

| H-4 | ~2.9 | Triplet | ~7.5 |

| Ar-H | 6.8 - 7.2 | Multiplet | - |

| N-H | ~8.0 | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~30 |

| C-4 | ~39 |

| Aromatic C | 115 - 140 |

| C=O | ~170 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard pulse program for proton NMR.

-

Set a spectral width of approximately 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set a spectral width of approximately 220 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | 3200 - 3300 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (lactam) | 1660 - 1690 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 6-chloro-3,4-dihydro-1H-quinolin-2-one powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[7]

Expected Mass Spectral Data (Electron Ionization - EI):

| Ion | m/z | Comments |

| [M]⁺ | 181/183 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-CO]⁺ | 153/155 | Loss of carbon monoxide. |

| [M-Cl]⁺ | 146 | Loss of a chlorine radical. |

Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of dry 6-chloro-3,4-dihydro-1H-quinolin-2-one.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15 °C of the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key parameter in drug development, influencing bioavailability and formulation. While extensive experimental data is not available, protocols for its determination are well-established.[8]

Experimental Protocol for Gravimetric Solubility Determination:

-

Equilibrium Saturation: Add an excess of solid 6-chloro-3,4-dihydro-1H-quinolin-2-one to a known volume of the desired solvent in a sealed vial.

-

Incubation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the excess solid.

-

Aliquoting and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Gravimetric Solubility Determination Workflow.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.

Computed logP:

| Method | Predicted logP |

| XLogP3 | 1.9 |

Source: PubChem CID 19375637 (for the isomeric 6-chloro-3,4-dihydroisoquinolin-1(2H)-one, which is expected to have a similar logP value)[3]

Experimental Protocol for Shake-Flask logP Determination (OECD 107):

-

Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

Sample Preparation: Dissolve a known amount of 6-chloro-3,4-dihydro-1H-quinolin-2-one in the aqueous phase to a concentration where it can be accurately quantified by UV-Vis spectroscopy or HPLC.

-

Partitioning: Combine equal volumes of the drug-containing aqueous phase and the saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method.

-

Calculation: Calculate the logP using the formula: logP = log ( [Concentration in octanol] / [Concentration in aqueous phase] ), where the concentration in octanol is determined by mass balance.

Chemical Stability and Reactivity

The chemical stability of 6-chloro-3,4-dihydro-1H-quinolin-2-one is governed by its constituent functional groups. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The chlorinated aromatic ring is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions. The benzylic protons at the C-4 position may be susceptible to oxidation. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment in a tightly sealed container.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one. By combining available data with robust experimental protocols and theoretical predictions, this document serves as a valuable resource for scientists and researchers. The methodologies outlined herein provide a clear path for the accurate determination of the compound's properties, which is essential for its successful application in research and development.

References

-

Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced trifluoromethylation/cyclization cascade of N-arylacrylamides. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). database mass spectrometry INDEX of mass spectra of organic compounds. Retrieved from [Link]

-

Professor Dave Explains. (2022, January 16). Organic Chemistry 2: Chapter 14 - Infrared Spectroscopy and Mass Spectrometry (Part 1/2). Retrieved from [Link]

-

CrashCourse. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-CHLORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 19358-40-8 [amp.chemicalbook.com]

- 3. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one

Foreword: The Structural Imperative

In the landscape of modern drug discovery and development, the 6-chloro-3,4-dihydro-1H-quinolin-2-one moiety is a recurring and valuable scaffold. It serves as a critical intermediate in the synthesis of numerous pharmacologically active agents, including antidepressants and antiplatelet drugs.[1][2] The precise characterization of this molecule is not merely an academic exercise; it is a foundational requirement for ensuring the purity, stability, and ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous structural elucidation of this compound, grounded in the principles of causality and experimental integrity. We will explore not just how to acquire the data, but why specific signals appear as they do, empowering researchers to interpret their findings with confidence.

Molecular Architecture and Analytical Framework

Before delving into the spectroscopic data, it is essential to visualize the molecule's structure and establish a clear analytical workflow. The numbering convention used herein is systematic for NMR assignment and will be referenced throughout this guide.

Molecular Structure with IUPAC Numbering

Caption: Molecular structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one.

Comprehensive Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Convergent workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct insight into the hydrogen environments. For 6-chloro-3,4-dihydro-1H-quinolin-2-one, we anticipate signals in three distinct regions: the downfield aromatic region, the aliphatic region, and a broad amide proton signal.

Causality Behind the Signals:

-

Amide Proton (N1-H): This proton is attached to a nitrogen atom adjacent to a carbonyl group. Its chemical shift is variable and concentration-dependent, often appearing as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

Aromatic Protons (H5, H7, H8): These protons are attached to an electron-rich benzene ring, but are deshielded by the ring current, placing them downfield. Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the electron-donating amide nitrogen. H5 is ortho to the chlorine, H7 is meta, and H8 is ortho to the amide nitrogen.

-

Aliphatic Protons (H3, H4): These methylene (-CH2-) protons are part of a saturated ring system. They exist as adjacent groups, leading to mutual spin-spin coupling. H3 is adjacent to the carbonyl group, which deshields it relative to H4. We expect two triplets, each integrating to 2H.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N1-H | 8.0 - 9.5 | br s | - | 1H |

| H7 | ~7.20 | dd | J ≈ 8.4, 2.4 | 1H |

| H5 | ~7.15 | d | J ≈ 2.4 | 1H |

| H8 | ~6.85 | d | J ≈ 8.4 | 1H |

| H3 (α to C=O) | ~2.95 | t | J ≈ 7.5 | 2H |

| H4 (β to C=O) | ~2.60 | t | J ≈ 7.5 | 2H |

Note: These are predicted values based on analogous structures. Actual values may vary slightly.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Due to the lack of symmetry, all 9 carbon atoms in the molecule are expected to be unique.[4]

Causality Behind the Signals:

-

Carbonyl Carbon (C2): As an sp² hybridized carbon double-bonded to oxygen, this is the most deshielded carbon and appears furthest downfield.[5]

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These six sp² carbons appear in the typical aromatic region (110-150 ppm). The carbon directly attached to chlorine (C6) will be significantly influenced by its electronegativity. Carbons attached to nitrogen (C8a) or within the fused ring system will also have distinct shifts.

-

Aliphatic Carbons (C3, C4): These sp³ hybridized carbons are the most shielded and appear furthest upfield. C3, being alpha to the carbonyl, will be more deshielded than C4.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~170.0 |

| C8a | ~138.5 |

| C6 (C-Cl) | ~129.5 |

| C7 | ~128.0 |

| C5 | ~127.5 |

| C4a | ~126.0 |

| C8 | ~116.0 |

| C3 (α to C=O) | ~36.5 |

| C4 (β to C=O) | ~30.0 |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Causality Behind Key Absorptions: The diagnostic power of IR for this molecule lies in identifying the characteristic vibrations of the amide and aromatic functionalities.

-

N-H Stretch: The bond between nitrogen and hydrogen in the secondary amide will produce a distinct, often sharp, absorption band.

-

C=O Stretch: The carbonyl group of the lactam (cyclic amide) is a strong dipole, resulting in a very intense absorption band. Its position is sensitive to ring strain and conjugation.

-

Aromatic C=C Stretches: The benzene ring exhibits characteristic stretching vibrations that typically appear as a pair of bands.

-

C-H Stretches: The spectrum will differentiate between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[6]

-

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected in the fingerprint region.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3250 - 3150 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | Lactam | 1680 - 1650 | Strong |

| Aromatic C=C Stretches | Benzene Ring | 1600 - 1585 & 1500 - 1400 | Medium |

| C-Cl Stretch | Aryl Halide | 760 - 505 | Strong |

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount (1-2 mg) of the solid 6-chloro-3,4-dihydro-1H-quinolin-2-one powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, raise the press arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution analysis, its elemental formula. It also offers structural clues via fragmentation patterns.

Expected Observations:

-

Molecular Ion (M⁺): The molecular formula is C₉H₈ClNO. The monoisotopic mass is 181.03 g/mol .

-

Isotopic Pattern: The most crucial diagnostic feature will be the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for [M]⁺ at m/z 181 and another for [M+2]⁺ at m/z 183, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for such structures could include the loss of a carbonyl group (CO, 28 Da) or cleavage of the aliphatic ring.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Assignment | Significance |

|---|---|---|

| 183 | [M+2]⁺ | Isotopic peak confirming one chlorine atom |

| 181 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight (C₉H₈³⁵ClNO) |

| 153 | [M - CO]⁺ | Potential loss of the carbonyl group |

| 118 | [M - CO - Cl]⁺ | Subsequent loss of chlorine radical |

Protocol: Direct Infusion Electrospray Ionization (ESI-MS)

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to positive ion mode (ESI+).

-

Infusion: Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). Observe the molecular ion and its characteristic isotopic pattern.

-

High-Resolution MS (HRMS): For exact mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition (C₉H₈ClNO) within a 5 ppm mass accuracy window.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the presence of chromophores (light-absorbing groups).

Causality Behind the Spectrum: The primary chromophore in 6-chloro-3,4-dihydro-1H-quinolin-2-one is the chlorinated benzene ring fused to the lactam system. The saturated aliphatic portion of the molecule does not absorb significantly in the UV-Vis range (200-800 nm). The spectrum is expected to show absorptions characteristic of π → π* transitions within this conjugated system.[7][8] The position of the maximum absorbance (λmax) can be influenced by the solvent polarity.[9]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| Transition Type | Chromophore System | Predicted λmax (nm) |

|---|---|---|

| π → π* | Chlorinated Benzene Ring | ~230 - 240 |

| π → π* | (Conjugated System) | ~270 - 290 |

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan: Scan the sample across the desired wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.

Conclusion: A Synthesis of Evidence

The structural elucidation of 6-chloro-3,4-dihydro-1H-quinolin-2-one is achieved not by a single technique, but by the logical integration of orthogonal spectroscopic data. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. FT-IR confirms the presence of key amide and aromatic functional groups. Mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these methods provide a self-consistent and undeniable confirmation of the molecular structure, meeting the rigorous standards required for pharmaceutical research and development.

References

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available from: [Link]

-

An, Y., Kuang, Y., & Wu, J. (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo-‐induced radical cyclization of benzene-‐tethered 1,7-‐enynes with Togni reagent. Fudan University. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Available from: [Link]

-

PubChem. (n.d.). 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one. Available from: [Link]

-

SpectraBase. (n.d.). 6-Chloro-2-(1',2',3',4'-tetrahydroquinolin-1'-yl)-4H-3,1-benzothiazine-4-thione. Available from: [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155. Available from: [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. (n.d.). 2(1H)-Quinolinone, 6-(3-chloro-1-oxopropyl)-3,4-dihydro- - Optional[Raman] - Spectrum. Available from: [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

-

Patsnap. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. Available from: [Link]

- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

-

National Institutes of Health. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Available from: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available from: [Link]

-

n.a. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

OpenUCT. (n.d.). Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. Available from: [Link]

-

MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 13(1), 105. Available from: [Link]

-

i-manager Publications. (2025). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Chemical Sciences, 5(2), 21-27. Available from: [Link]

-

ACS Publications. (1995). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. Journal of Medicinal Chemistry, 38(23), 4764–4777. Available from: [Link]

-

PubMed. (n.d.). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available from: [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available from: [Link]

-

Journal of King Saud University - Science. (n.d.). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Available from: [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available from: [Link]

-

National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available from: [Link]

-

YouTube. (2021). Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. Available from: [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Available from: [Link]

-

ChemRxiv. (n.d.). 1 1 2 3 4 5 6 1 Department of Chemistry, Faculty of Philosophy, Science and Letters at Ribeirão Preto, University 7 of São Pau. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. imanagerpublications.com [imanagerpublications.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-3,4-dihydro-1H-quinolin-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles governing the spectral features, present a robust experimental protocol for data acquisition, and offer a detailed, atom-by-atom interpretation of the chemical shifts and coupling constants. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to acquire and interpret NMR data for this class of compounds.

Introduction: The Quinolinone Core in Modern Research

The 3,4-dihydro-1H-quinolin-2-one framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the C-6 position, yielding 6-chloro-3,4-dihydro-1H-quinolin-2-one, significantly modulates the electronic properties and biological profile of the molecule. Accurate and complete structural characterization is paramount for understanding structure-activity relationships (SAR). NMR spectroscopy provides unparalleled insight into the molecular architecture, confirming atom connectivity, substitution patterns, and the electronic environment of each nucleus.[2]

Figure 1. Molecular structure and atom numbering scheme for 6-chloro-3,4-dihydro-1H-quinolin-2-one.

Figure 1. Molecular structure and atom numbering scheme for 6-chloro-3,4-dihydro-1H-quinolin-2-one.

Foundational NMR Principles for Spectral Interpretation

A proficient interpretation of NMR spectra is built upon understanding the causality behind observed phenomena. The chemical shift (δ) and spin-spin coupling (J) are the two primary parameters that inform structural assignment.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups, such as the chlorine atom and the carbonyl group (C=O) in our target molecule, decrease the electron density around nearby nuclei. This effect, known as "deshielding," causes their signals to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" nuclei, shifting their signals to a lower ppm value (upfield).[3]

-

Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms interact through the bonding electrons, causing their signals to split into multiple lines (a multiplet). The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides definitive information about the connectivity of atoms.

In the context of 6-chloro-3,4-dihydro-1H-quinolin-2-one, the electron-withdrawing nature of the chlorine atom at C-6 and the carbonyl group at C-2, along with the annulated benzene ring, creates a distinct electronic landscape. This results in a predictable and interpretable pattern of chemical shifts and coupling constants that allows for the complete assignment of its ¹H and ¹³C spectra.

A Self-Validating Experimental Protocol

The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition plan. The following protocol is designed to yield high-quality, reproducible data for quinolinone derivatives.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the amide functional group, and its ability to act as a hydrogen bond acceptor helps to produce a sharper N-H proton signal compared to less polar solvents like chloroform-d (CDCl₃).[4][5] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum.

-

Concentration: Prepare a solution by dissolving 10-15 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one in approximately 0.6 mL of DMSO-d₆. This concentration is sufficient for obtaining excellent signal-to-noise in ¹H spectra and acquiring ¹³C spectra in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference, with its signal defined as 0.0 ppm for both ¹H and ¹³C spectra.[1]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |

| Pulse Program | Standard 1-pulse | 1-pulse with proton decoupling | Standard observation experiments. |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses all expected signals. |

| Acquisition Time | ~4 seconds | ~1 second | Balances resolution and experiment time. |

| Relaxation Delay | 2 seconds | 2 seconds | Allows for near-complete T1 relaxation. |

| Number of Scans | 8-16 | 1024-2048 | Higher scan count for ¹³C is necessary due to its low natural abundance (~1.1%). |

Advanced 2D NMR Experiments

For unambiguous assignment, especially in more complex derivatives, acquiring 2D NMR spectra is highly recommended.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the H-H connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached, providing direct C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[2]

Spectral Analysis and Data Interpretation

The following assignments are based on established principles of NMR spectroscopy and data from closely related quinolinone structures.[3][6]

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton spectrum can be divided into three distinct regions: the downfield aromatic region, the amide proton, and the upfield aliphatic region.

-

Amide Proton (N1-H): A broad singlet is expected around δ 10.19 ppm . The downfield shift is characteristic of an amide proton, and its position is sensitive to concentration and temperature. In DMSO, hydrogen bonding to the solvent sharpens this peak compared to its appearance in CDCl₃.[4]

-

Aromatic Protons (H-5, H-7, H-8):

-

H-7: Expected as a doublet of doublets (dd) around δ 7.27 ppm . It is coupled to both H-8 (ortho-coupling, J ≈ 8.5 Hz) and H-5 (meta-coupling, J ≈ 2.4 Hz).

-

H-5: Predicted to be a doublet (d) at approximately δ 7.24 ppm due to meta-coupling with H-7 (J ≈ 2.4 Hz). Its proximity to the electron-withdrawing chlorine at C-6 causes a downfield shift.

-

H-8: Appears as a doublet (d) around δ 6.89 ppm . It shows ortho-coupling to H-7 (J ≈ 8.5 Hz) and is the most upfield of the aromatic protons, being furthest from the deshielding influence of the chlorine atom.

-

-

Aliphatic Protons (H-3, H-4): This region displays a classic ethyl fragment spin system.

-

H-3: A triplet (t) is expected around δ 2.94 ppm . These protons are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift compared to H-4.

-

H-4: A triplet (t) is expected around δ 2.58 ppm . These protons are adjacent to the C-3 methylene group. The signals for H-3 and H-4 will show identical coupling constants (J ≈ 7.5 Hz) as they are coupled to each other.

-

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C-2): The least shielded carbon, appearing far downfield at approximately δ 169.2 ppm . This is a characteristic chemical shift for an amide carbonyl carbon.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a):

-

C-8a & C-4a: These two quaternary carbons are expected around δ 138.4 ppm and δ 127.8 ppm , respectively. Their signals are typically of lower intensity.

-

C-6: The carbon directly attached to chlorine is predicted to be at δ 126.9 ppm .

-

C-5, C-7, C-8: These protonated aromatic carbons are expected at δ 128.8 ppm , δ 127.5 ppm , and δ 115.9 ppm , respectively. The upfield shift of C-8 is consistent with its position relative to the other ring substituents.

-

-

Aliphatic Carbons (C-3, C-4):

-

C-3: Found at approximately δ 30.1 ppm . The deshielding effect of the adjacent carbonyl group places it downfield of C-4.

-

C-4: The most shielded carbon, appearing furthest upfield at around δ 24.8 ppm .

-

Summary of NMR Data

| Atom | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |

| 1 | 10.19 | br s | - | - |

| 2 | - | - | - | 169.2 |

| 3 | 2.94 | t | 7.5 | 30.1 |

| 4 | 2.58 | t | 7.5 | 24.8 |

| 4a | - | - | - | 127.8 |

| 5 | 7.24 | d | 2.4 | 128.8 |

| 6 | - | - | - | 126.9 |

| 7 | 7.27 | dd | 8.5, 2.4 | 127.5 |

| 8 | 6.89 | d | 8.5 | 115.9 |

| 8a | - | - | - | 138.4 |

Note: Chemical shifts are predicted based on spectral data of analogous compounds and established substituent effects. Actual experimental values may vary slightly.[6][7]

Conclusion

This guide has provided a detailed, technically grounded framework for understanding the ¹H and ¹³C NMR spectra of 6-chloro-3,4-dihydro-1H-quinolin-2-one. By combining foundational NMR principles with a robust experimental protocol and a logical, step-by-step analysis of the spectral data, researchers can confidently assign the structure of this important heterocyclic compound. The predicted chemical shifts and coupling constants presented herein serve as a reliable reference for scientists working in synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the accurate characterization of novel quinolinone derivatives.

References

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Chen, B., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Retrieved from [Link]

-

Wang, L., et al. (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Retrieved from [Link]

-

AIP Publishing. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics. Retrieved from [Link]

-

Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

Edwards, D. J., & Edwards, R. L. (2004). Evaluation of a 1H-13C NMR Spectral Library. Journal of Natural Products. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Patcore, Inc. (n.d.). 1H and 13C NMR spectrum prediction 'NMR'. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Retrieved from [Link]

-

Giraud, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H). Retrieved from [Link]

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

- Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.

-

The Journal of Organic Chemistry. (1963). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

Li, H., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 3. tsijournals.com [tsijournals.com]

- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-chloro-3,4-dihydro-1H-quinolin-2-one

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistically-grounded perspective on analyte characterization. We will explore ionization techniques, predict fragmentation patterns, and present robust experimental protocols. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues. Every procedural choice is explained, and all claims are substantiated with authoritative references, ensuring a self-validating and trustworthy scientific narrative.

Introduction: The Analyte in Context

6-chloro-3,4-dihydro-1H-quinolin-2-one is a substituted quinolinone derivative. The quinolinone scaffold is prevalent in a wide range of biologically active compounds and pharmaceutical agents. Understanding the stability, structure, and purity of such molecules is a critical step in drug discovery and development. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

The structural features of 6-chloro-3,4-dihydro-1H-quinolin-2-one—a chlorinated aromatic ring, a lactam (cyclic amide) moiety, and a dihydro aliphatic ring—each contribute distinctively to its mass spectrometric fingerprint. This guide will dissect these contributions to build a complete analytical picture.

Fundamental Principles of Mass Spectrometry for this Analyte

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves three key stages: ionization, mass analysis, and detection. The choice of ionization method is paramount as it dictates the nature of the resulting ions (e.g., intact molecular ions or a rich spectrum of fragment ions).

-

Hard Ionization (Electron Ionization - EI): This technique uses high-energy electrons (~70 eV) to bombard the sample, causing ionization and extensive, reproducible fragmentation.[1][2][3] This is exceptionally useful for unambiguous structural elucidation by piecing together the fragment puzzle.[1][4]

-

Soft Ionization (Electrospray Ionization - ESI): ESI is a gentle technique that generates ions by applying a high voltage to a liquid sample, creating an aerosol.[5][6] It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination.[5][7][8]

For 6-chloro-3,4-dihydro-1H-quinolin-2-one, both techniques provide complementary information. EI-MS will reveal its structural skeleton, while ESI-MS will confirm its molecular weight with high confidence.

Experimental Workflow: A Validated Approach

A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocol outline a standard procedure for the analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one.

Caption: General workflow for MS analysis of the target analyte.

Detailed Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one.

-

Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Ensure complete dissolution using sonication if necessary.

-

Perform serial dilutions from the stock solution using the same solvent to achieve a final working concentration of 1-10 µg/mL. The optimal concentration depends on instrument sensitivity.

-

-

Instrumentation & Ionization (Example Parameters):

-

For ESI-MS Analysis:

-

Mode: Positive Ion Mode is chosen because the lactam nitrogen can be readily protonated.[7]

-

Instrumentation: Couple a liquid chromatography (LC) system to a quadrupole or Orbitrap mass spectrometer.

-

Mobile Phase: A typical mobile phase for direct infusion would be 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Flow Rate: Infuse the sample at 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Sheath/Nebulizer Gas (N₂): Instrument-dependent (e.g., 30-40 arbitrary units)

-

Drying Gas (N₂) Temperature: 300-350 °C

-

-

-

For EI-MS Analysis:

-

Instrumentation: Gas chromatograph (GC) coupled to a mass spectrometer or a direct insertion probe. The analyte must be sufficiently volatile and thermally stable.[3]

-

Source Temperature: 200-250 °C.

-

GC Conditions (if used): Use a nonpolar or medium-polarity column (e.g., DB-5ms). Program the oven from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution.

-

-

Mass Spectrum Analysis and Interpretation

The Molecular Ion: A Chlorine Signature

The most diagnostic feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9] This results in two distinct peaks for any chlorine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9][10] This pattern is a self-validating feature for the presence of a single chlorine atom.

The molecular formula is C₉H₈ClNO.

-

Molecular Weight (with ³⁵Cl): 181.0294 Da

-

Molecular Weight (with ³⁷Cl): 183.0265 Da

| Ion Type | Isotope | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

| EI: Molecular Ion (M⁺•) | C₉H₈³⁵Cl NO | 181.03 | ~100% (of the M⁺• cluster) |

| C₉H₈³⁷Cl NO | 183.03 | ~32% (of the M⁺• cluster) | |

| ESI: Protonated Molecule ([M+H]⁺) | [C₉H₉³⁵Cl NO]⁺ | 182.04 | ~100% (of the [M+H]⁺ cluster) |

| [C₉H₉³⁷Cl NO]⁺ | 184.03 | ~32% (of the [M+H]⁺ cluster) |

Predicted Fragmentation Pathways (EI-MS)

Under the high-energy conditions of Electron Ionization, the molecular ion will undergo fragmentation. The following pathways are predicted based on established fragmentation principles for aromatic compounds, amides, and cyclic structures.[11][12][13]

Caption: Predicted EI fragmentation pathways for the analyte.

-

Loss of Carbon Monoxide (CO): The lactam moiety can readily lose a neutral CO molecule (28 Da), a very common fragmentation pathway for cyclic amides and ketones.[11][14] This would produce a fragment ion at m/z 153/155 . This fragment is often very stable and can be the base peak.

-

Loss of a Chlorine Radical (Cl•): Cleavage of the strong C-Cl bond on the aromatic ring can occur, leading to the loss of a chlorine radical (35 or 37 Da). This results in a fragment ion at m/z 146 . This peak will not exhibit the chlorine isotope pattern.[10]

-

Retro-Diels-Alder (RDA) Reaction: The dihydroquinolinone structure can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da). This would produce an ion at m/z 153/155 . While this fragment has the same nominal mass as the [M-CO]⁺• ion, high-resolution mass spectrometry could distinguish them based on their elemental composition.

-

Sequential Fragmentation: The primary fragments can undergo further fragmentation. For instance, the ion at m/z 153/155 (from CO loss) could subsequently lose ethene (C₂H₄) to yield a fragment at m/z 125/127 .

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential. By measuring m/z to four or more decimal places, the exact elemental composition of the parent ion and its fragments can be determined, distinguishing between ions of the same nominal mass (isobars).[1][3]

| Ion | Elemental Composition | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₉H₉³⁵ClNO | 182.03725 |

| [M+H]⁺ | C₉H₉³⁷ClNO | 184.03430 |

| [M-CO]⁺• | C₈H₈³⁵ClN | 153.03453 |

| [M-Cl]⁺ | C₉H₈NO | 146.06059 |

Conclusion

The mass spectrometric analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one is a clear illustration of how fundamental principles can be applied to predict and interpret complex data. The characteristic 3:1 chlorine isotope ratio for the molecular ion (m/z 181/183 in EI, 182/184 in ESI) serves as an unequivocal marker for its presence. Under EI conditions, predictable fragmentation pathways involving the loss of CO and Cl provide deep structural confirmation. In contrast, ESI-MS offers a straightforward method for determining molecular weight. By employing the systematic workflow and protocols outlined in this guide, researchers can achieve confident and comprehensive characterization of this important chemical scaffold.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Razakov, R. R., et al. (2018). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. Retrieved from [Link]

-

Zakett, D., Flynn, R. G. A., & Cooks, R. G. (1981). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. The Journal of Physical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

Wang, J., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one. Retrieved from [Link]

-

Perreault, H., & Ramana, D. V. (1993). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-chloro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Retrieved from [Link]

-

NIST. (n.d.). Clioquinol. Retrieved from [Link]

-

NIST. (n.d.). Quinoline. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). 6-amino-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is Electrospray Ionization (ESI) In LC-MS?. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one: A Methodological and Predictive Analysis

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining and understanding the crystal structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one. As of the latest literature review, a definitive, publicly accessible crystal structure for this specific compound has not been reported. Therefore, this document serves a dual purpose: first, to provide a robust, field-proven methodology for obtaining and analyzing its crystal structure, and second, to offer expert predictive insights into its solid-state architecture by leveraging a detailed analysis of a structurally related analogue.

Introduction: The Quinolinone Scaffold and the Significance of Structural Elucidation

The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a range of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including anticoagulant, anticonvulsant, and anticancer properties.[1] The compound 6-chloro-3,4-dihydro-1H-quinolin-2-one is a key synthetic intermediate and a potential pharmacophore in its own right. The presence of the chloro-substituent at the 6-position can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing a vector for further functionalization.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. It provides unequivocal proof of molecular structure, reveals conformational preferences, and, most critically, elucidates the network of intermolecular interactions that govern crystal packing. This knowledge is indispensable for rational drug design, polymorph screening, and formulation development, as solid-state interactions directly impact a drug's stability, dissolution rate, and bioavailability.

Part 1: A Proposed Experimental Workflow for Crystal Structure Determination

This section outlines a self-validating protocol for the synthesis, crystallization, and structural analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one. The causality behind each step is explained to ensure reproducibility and success.

Synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one

The most reliable route to the target compound is via an intramolecular Friedel-Crafts reaction. A plausible and efficient synthesis protocol, adapted from established methods for related quinolinones, is presented below.[2][3]

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Cyclization

-

Step 1: Acylation of p-chloroaniline.

-

Dissolve p-chloroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise while maintaining the temperature. An acid scavenger, such as aqueous sodium bicarbonate or an organic base like triethylamine, should be used to neutralize the HCl byproduct.[2]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. The resulting solid, N-(4-chlorophenyl)-3-chloropropionamide, is collected by filtration, washed with water, and dried.

-

-

Step 2: Intramolecular Friedel-Crafts Cyclization.

-

Add the N-(4-chlorophenyl)-3-chloropropionamide intermediate (1.0 eq.) to a reaction vessel.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (approx. 3-5 eq.), portion-wise at a controlled temperature.[2] The choice of solvent is critical; high-boiling amides or DMSO have proven effective for similar reactions.[2]

-

Heat the mixture to an elevated temperature (e.g., 150-200 °C) to drive the intramolecular cyclization.[2] The reaction progress should be monitored by TLC or HPLC.

-

After completion, the reaction is quenched by carefully pouring the mixture into ice water.

-

The precipitated crude product, 6-chloro-3,4-dihydro-1H-quinolin-2-one, is isolated by filtration, washed thoroughly with water to remove catalyst residues, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to obtain material of sufficient purity for single-crystal growth.[4]

-

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and typically requires empirical screening.

Protocol 2: Crystallization Screening

-

Solvent Selection: Begin with a range of solvents of varying polarity, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[5]

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent at an elevated temperature.

-

Filter the hot solution into a clean vial to remove any particulate matter.

-

Cover the vial with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Solvent/Anti-Solvent):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Place this vial inside a larger, sealed chamber containing a larger volume of an "anti-solvent" (in which the compound is poorly soluble, but which is miscible with the good solvent).

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization. Common pairs include dichloromethane/hexane and methanol/diethyl ether.

-

-

Inducing Nucleation: If crystals do not form, nucleation can be induced by gently scratching the inner surface of the vial with a glass rod or by adding a "seed crystal" from a previous successful crystallization.[5]

Part 2: A Predictive Framework via a Case Study

While the crystal structure of the title compound is unknown, a detailed analysis of the recently reported structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Analogue I ) provides an excellent proxy for understanding the potential solid-state behavior.[6][7]

Molecular Conformation of Analogue I

The core 3,4-dihydroquinolin-2(1H)-one ring system in Analogue I is not planar. The dihydro-pyridone ring adopts a conformation that minimizes steric strain. The bulky substituents at the 6- and 8-positions significantly influence the overall molecular geometry. The butoxy-tetrazole chain exhibits conformational flexibility, which is a key factor in its ability to pack efficiently in the crystal lattice.[6]

Supramolecular Assembly and Intermolecular Interactions in Analogue I

The crystal packing of Analogue I is a sophisticated interplay of several weak, non-covalent interactions, which collectively stabilize the three-dimensional architecture.

-

π–π Stacking: The aromatic rings of adjacent quinolinone moieties engage in offset π–π stacking interactions, which are a dominant feature in consolidating the crystal packing along one of the crystallographic axes.[6]

-

C—H⋯O and C—H⋯N Hydrogen Bonds: A network of weak C—H⋯O and C—H⋯N hydrogen bonds is observed, involving the carbonyl oxygen, the nitro group, and various C-H donors from the aliphatic and aromatic parts of the molecule. These interactions link the molecules into a robust supramolecular assembly.[6]

-

Other Weak Interactions: The analysis also reveals the presence of N⋯C(π) and O⋯C(π) interactions, where the nitrogen and oxygen atoms interact with the electron-rich π-systems of neighboring molecules, further contributing to the overall lattice energy.[6]

Diagram 2: Key Intermolecular Interactions in Quinolinone Structures

Caption: Common intermolecular motifs expected in quinolinone crystal packing.

Crystallographic Data for Analogue I

The key crystallographic parameters for Analogue I are summarized below for reference.[6]

| Parameter | Value for Analogue I |

| Chemical Formula | C₂₀H₂₆N₆O₄ |

| Formula Weight | 414.47 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not explicitly stated in abstract |

| b (Å) | Value not explicitly stated in abstract |

| c (Å) | Value not explicitly stated in abstract |

| α (°) | Value not explicitly stated in abstract |

| β (°) | Value not explicitly stated in abstract |

| γ (°) | Value not explicitly stated in abstract |

| Volume (ų) | Value not explicitly stated in abstract |

| Z | 2 |

| Density (calculated) | 1.403 Mg m⁻³ |

Note: Full unit cell dimensions were not available in the provided search results but would be contained within the full crystallographic information file (CIF).

Part 3: Predictive Insights for 6-chloro-3,4-dihydro-1H-quinolin-2-one

By synthesizing the experimental approach with the case study of Analogue I, we can make authoritative predictions about the likely crystal structure of the title compound.

-

Dominant Intermolecular Motif: The N-H group of the amide and the carbonyl oxygen are potent hydrogen bond donor and acceptor sites, respectively. It is highly probable that the primary supramolecular synthon will be a centrosymmetric dimer formed via a pair of N—H···O hydrogen bonds. This is a very common and stable motif in related structures.

-

Role of the Chloro Substituent: The chlorine atom at the 6-position will play a crucial role. It can act as a weak hydrogen bond acceptor (C—H···Cl) and participate in halogen bonding (Cl···O or Cl···π interactions). The presence of the electron-withdrawing chlorine will also modulate the electron density of the aromatic ring, influencing potential π–π stacking interactions. Compared to the bulky substituents in Analogue I, the smaller chlorine atom may allow for a more compact and potentially different packing arrangement.

-

Expected Crystal Packing: We can hypothesize that the N—H···O hydrogen-bonded dimers will likely pack in a herringbone or stacked fashion, further stabilized by weaker C—H···O and C—H···Cl interactions. Offset π–π stacking between the aromatic portions of adjacent dimers is also a strong possibility, leading to a dense and stable crystal lattice.

Conclusion

This guide provides a clear and actionable pathway for the determination of the crystal structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one. By combining a robust experimental workflow with predictive insights from a close structural analogue, researchers are well-equipped to undertake this investigation. The successful elucidation of this structure will provide invaluable data for the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating its use in the development of novel therapeutics.

References

- Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.

-

Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthetic methods of quinolines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- The crystallization of quinoline. (n.d.). Google Patents.

-

Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved January 14, 2026, from [Link]

-

Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.

-

A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

- Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (n.d.). Google Patents.

-

Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. (n.d.). IUCr. Retrieved January 14, 2026, from [Link]

-

6-(4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY) - gsrs. (n.d.). FDA. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 6-chloro-3,4-dihydro-1H-quinolin-2-one core is a compelling starting point in the quest for novel therapeutics. This privileged scaffold, a recurring motif in a multitude of biologically active compounds, has demonstrated a remarkable versatility, exhibiting a spectrum of activities that span from combating drug-resistant pathogens to modulating key pathways in cancer and neurological disorders. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core biological activities of derivatives of this scaffold. We will explore the mechanistic underpinnings of their anticancer, antimicrobial, and neurological effects, supported by detailed experimental protocols and data-driven insights to empower your research and development endeavors. Our focus is not merely on what these compounds do, but on the causality behind their actions, providing a robust framework for the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents has identified the 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold as a promising pharmacophore.[1][2] Derivatives of the broader quinolinone and quinazolinone classes have shown significant potential in disrupting the cellular machinery that drives tumor growth and proliferation, primarily through the inhibition of protein kinases.[2][3][4][5]

A. Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by targeting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[2][3] The dysregulation of these kinases is a hallmark of many cancers. While specific kinase targets for 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives are an active area of investigation, related quinazolinone compounds have been shown to inhibit kinases such as ALK2 and Pim-1.[3] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.

Below is a conceptual representation of a kinase inhibition pathway that could be targeted by these derivatives.

Caption: Conceptual Kinase Inhibition Pathway.

B. Experimental Protocol: MTT Assay for Cytotoxicity Screening

A fundamental method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.